Product packaging for Deoxyschizandrin(Cat. No.:)

Deoxyschizandrin

Cat. No.: B1210598
M. Wt: 416.5 g/mol
InChI Key: JEJFTTRHGBKKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Dibenzocyclooctadiene Lignans (B1203133) in Phytochemical Research

Deoxyschizandrin belongs to the dibenzocyclooctadiene lignans, a prominent class of polyphenolic compounds found in Schisandra chinensis. nih.govmdpi.comnih.gov Phytochemical studies have revealed that Schisandra berries contain a rich diversity of these lignans, which are considered the primary active constituents responsible for the plant's medicinal effects. nih.govplos.orgmdpi.com This class of compounds is of significant interest in phytochemical research due to its wide spectrum of biological activities.

Dibenzocyclooctadiene lignans, including this compound, are recognized for their potent antioxidant properties. nih.govnih.gov They have been investigated for various pharmacological effects, such as:

Hepatoprotective nih.govnih.gov

Neuroprotective nih.govsentosacy.com

Anti-inflammatory nih.gov

Antiviral nih.gov

Anticancer sentosacy.comresearchgate.net

Adaptogenic nih.gov

The unique eight-membered ring structure of the dibenzocyclooctadiene skeleton is a key determinant of their biological activity. sentosacy.com The presence and position of various functional groups on this skeleton, such as hydroxyl and methylenedioxy groups, can significantly influence their pharmacological effects. sentosacy.com This structural diversity makes dibenzocyclooctadiene lignans a valuable source for identifying lead compounds in drug discovery and for studying structure-activity relationships. sentosacy.com

Historical Context of this compound Discovery and Initial Characterization for Research Purposes

The discovery of this compound is intrinsically linked to the scientific investigation of Schisandra chinensis (known as Wu Wei Zi in China). nih.govnih.gov This plant has been used for centuries in traditional medicine to treat a variety of ailments. nih.govnih.gov Modern phytochemical research, aiming to identify the active principles of this medicinal plant, led to the isolation and identification of numerous lignans.

This compound was identified as one of the major lignans present in the fruit of S. chinensis. nih.govnih.govmdpi.com Its initial characterization involved determining its chemical structure, which was established as (6R,7S)-1,2,3,10,11,12-Hexamethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c] thegoodscentscompany.comannulene. wikipedia.org Early research focused on developing analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), for its quantification in plant extracts and biological samples. nih.govingentaconnect.comsci-hub.se These analytical advancements were crucial for subsequent pharmacokinetic and pharmacological studies. nih.govsci-hub.se The total synthesis of (±)-deoxyschizandrin has also been achieved, providing a means to produce the compound for further research and explore its biological effects and those of its synthetic precursors. nih.govrsc.org

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name (6R,7S)-1,2,3,10,11,12-Hexamethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c] thegoodscentscompany.comannulene
Other Names Schizandrin (B1681555) A; Schisandrin (B1198587) A
CAS Number 61281-38-7
Chemical Formula C₂₄H₃₂O₆

| Molar Mass | 416.514 g·mol⁻¹ |

Data sourced from PubChem and Wikipedia. wikipedia.org

Current Research Landscape and Unaddressed Questions Pertaining to this compound

The current research landscape for this compound is vibrant and expanding, with studies exploring its potential therapeutic applications across various disease models. Modern pharmacological investigations have confirmed a wide range of bioactivities. nih.govmdpi.com

Key Areas of Current Research:

Anticancer Effects: A significant portion of recent research focuses on the anticancer properties of this compound. Studies have shown it can induce cell cycle arrest in cancer cells, such as human ovarian cancer cells, by inhibiting the expression of proteins like cyclin E. nih.govmdpi.comnih.gov It also appears to modulate the tumor microenvironment by inhibiting the pro-tumoral activation of tumor-associated macrophages (TAMs). nih.govmdpi.comnih.gov Research has demonstrated its ability to suppress the expression of tumor-promoting factors like MMP-9, RANTES, and VEGF in TAMs. nih.govmdpi.com

Neuroprotective Activity: this compound has been shown to protect neuronal cells from glutamate-induced neurotoxicity, suggesting potential applications in neurodegenerative disorders. sentosacy.com

Cardioprotective Effects: Studies have explored its role in protecting against myocardial ischemia-reperfusion injury, possibly by inhibiting cardiomyocyte apoptosis. plos.org

Hepatoprotective and Antioxidant Roles: Consistent with the traditional use of Schisandra, this compound exhibits liver-protective and strong antioxidant activities. nih.govsci-hub.seplos.org It can protect cells from UVB-induced damage by reducing the production of reactive oxygen species (ROS) and subsequent DNA damage. plos.org

Metabolic Effects: Research has identified this compound as an agonist of the adiponectin receptor 2 (AdipoR2), indicating potential utility in addressing metabolic disturbances. wikipedia.org

Table 2: Selected Research Findings on the Bioactivities of this compound

Bioactivity Model System Key Findings
Anticancer Human Ovarian Cancer Cells (A2780, OVCAR3, SKOV3) Induces G0/G1 phase cell cycle arrest; Inhibits cyclin E expression; Suppresses pro-tumoral phenotype of macrophages. nih.govmdpi.comnih.gov
Cardioprotection Rat Model of Myocardial Ischemia-Reperfusion Reduces myocardial injury; Inhibits cardiomyocyte apoptosis. plos.org
Hepatoprotection In vivo and in vitro models Demonstrates liver-protective activities. nih.govsci-hub.se
Antioxidant HaCaT cells (Human Keratinocytes) Protects against UVB-induced cell death by reducing ROS production and DNA damage. plos.org

| Neuroprotection | Primary Cultures of Rat Cortical Cells | Attenuates glutamate-induced neurotoxicity. sentosacy.com |

Unaddressed Questions and Future Directions:

Despite the promising data, several questions remain. The precise molecular mechanisms underlying many of its observed effects are not fully elucidated. For instance, while this compound is known as an antioxidant, it can also act as a pro-oxidant in cancer cells to induce cell growth inhibition, and the specific mechanisms for this dual activity require further investigation. nih.govmdpi.com The direct molecular targets of this compound are largely unknown. Further research is needed to explore its full therapeutic potential, including its efficacy and mechanisms in various in vivo disease models. plos.orgnih.gov The structure-activity relationship among dibenzocyclooctadiene lignans is another area that warrants deeper study to optimize their therapeutic properties. sentosacy.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32O6 B1210598 Deoxyschizandrin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJFTTRHGBKKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20976773
Record name 1,2,3,10,11,12-Hexamethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61281-38-7, 69176-53-0
Record name Deoxyschizandrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61281-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6R,7S,12aS)-5,6,7,8-Tetrahydro-1,2,3,10,11,12-hexamethoxy-6,7-dimethyldibenzo[a,c]cyclooctene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69176-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,10,11,12-Hexamethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of Deoxyschizandrin in Biological Systems

Elucidation of Deoxyschizandrin's Biosynthetic Pathway

The precise biosynthetic route leading to the dibenzocyclooctadiene skeleton of this compound is still an active area of research. However, it is understood to stem from the general lignan (B3055560) biosynthetic pathway, which itself is an extension of the phenylpropanoid pathway.

The biosynthesis of lignans (B1203133) commences with the phenylpropanoid pathway, which utilizes the amino acids phenylalanine or tyrosine as initial substrates nih.govmdpi.comfrontiersin.orgchim.itmdpi.comnih.govoup.comnih.gov. This pathway involves several key enzymatic transformations:

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of phenylalanine to cinnamic acid, marking the entry into the phenylpropanoid pathway nih.govmdpi.comfrontiersin.orgmdpi.comnih.govoup.comnih.govfrontiersin.orgresearchgate.net.

Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is hydroxylated to p-coumaric acid nih.govmdpi.comfrontiersin.orgmdpi.comnih.govoup.comfrontiersin.orgresearchgate.netfrontiersin.orgscielo.br.

4-Hydroxycinnamate CoA Ligase (4CL): p-Coumaric acid is activated to p-coumaroyl-CoA nih.govmdpi.comfrontiersin.orgmdpi.comnih.govfrontiersin.orgresearchgate.netfrontiersin.orgscielo.bruni-marburg.denih.gov.

Further Phenylpropanoid Intermediates: Through a series of hydroxylations and methylations, p-coumaroyl-CoA is converted into intermediates like caffeic acid, ferulic acid, and ultimately coniferyl alcohol nih.govmdpi.comfrontiersin.orgresearchgate.netfrontiersin.orgscielo.br. Coniferyl alcohol is a critical precursor for both lignans and lignin (B12514952) nih.govchim.itmdpi.comnih.govnih.govfrontiersin.orgresearchgate.net.

The synthesis of dibenzocyclooctadiene lignans, including this compound, is thought to involve coniferyl alcohol as a primary precursor. Enzymes such as coniferyl alcohol acyltransferase (CFAT) and isoeugenol (B1672232) synthase 1 (IGS1) are proposed to be involved in early steps leading to the formation of isoeugenol, which is then dimerized frontiersin.orgresearchgate.net. This dimerization, often mediated by dirigent proteins (DIRs), leads to the formation of pinoresinol, a common furofuran-type lignan intermediate nih.govmdpi.comnih.govresearchgate.netnih.govnsf.govresearchgate.netuni-muenchen.de.

Following the initial dimerization of coniferyl alcohol to pinoresinol, a series of enzymatic reactions lead to various lignan skeletons. Key intermediates in the general lignan pathway include:

Pinoresinol (PINO): Formed by the oxidative coupling of coniferyl alcohol radicals, often facilitated by dirigent proteins (DIRs) nih.govmdpi.comnih.govresearchgate.netnih.govnsf.govresearchgate.netuni-muenchen.de.

Lariciresinol (LARI): Produced by the reduction of pinoresinol, catalyzed by pinoresinol-lariciresinol reductase (PLR) nih.govmdpi.comnih.govnsf.govresearchgate.netcjnmcpu.comresearchgate.net.

Secoisolariciresinol (B192356) (SECO): Formed by the further reduction of lariciresinol, also by PLR nih.govmdpi.comnih.govnsf.govresearchgate.netresearchgate.net.

Matairesinol (MATA): Produced by the dehydrogenation of secoisolariciresinol, catalyzed by secoisolariciresinol dehydrogenase (SIRD) mdpi.comnih.govnsf.govresearchgate.net.

The pathway branches after pinoresinol, leading to different lignan types, including the dibenzylbutane and dibenzocyclooctadiene skeletons. The specific modifications and cyclization events required to form the characteristic dibenzocyclooctadiene ring system of this compound are complex and involve enzymes such as Cytochrome P450s (CYPs) and O-methyltransferases (OMTs) researchgate.netnih.govcjnmcpu.commdpi.com. For instance, CYPs are known to catalyze hydroxylation and the formation of methylenedioxy bridges, which are features of some lignans mdpi.com.

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites like lignans is tightly regulated at multiple genetic and molecular levels to ensure appropriate accumulation in specific tissues and developmental stages.

Transcriptome analyses in Schisandra chinensis and related species have been instrumental in identifying candidate genes involved in lignan biosynthesis nih.govcjnmcpu.commdpi.comnih.govnotulaebotanicae.ro. These studies have revealed the presence of numerous transcripts encoding enzymes of the phenylpropanoid pathway and specific lignan biosynthetic enzymes.

Phenylpropanoid Pathway Genes: Genes encoding PAL, C4H, 4CL, CCR, and CAD have been identified and shown to be expressed in Schisandra tissues, indicating their role in providing the basic phenylpropanoid precursors researchgate.netnih.govcjnmcpu.commdpi.comnih.gov.

Lignan-Specific Genes: Candidate genes for enzymes unique to lignan biosynthesis, such as DIR proteins, PLR, SIRD, CFAT, IGS1, and various CYP450s and OMTs, have been identified in Schisandra species frontiersin.orgresearchgate.netnih.govcjnmcpu.commdpi.comnih.gov. For example, DIR proteins are crucial for the stereoselective dimerization of coniferyl alcohol, and specific CYP enzymes are likely involved in the later modifications leading to dibenzocyclooctadiene lignans nih.govnsf.govmdpi.com.

The expression levels of these genes often correlate with the accumulation patterns of lignans in different tissues, with roots and fruits typically showing higher expression cjnmcpu.commdpi.comnih.govnotulaebotanicae.ro.

The expression of genes involved in lignan biosynthesis is controlled by a complex network of transcription factors (TFs) and signaling pathways.

Transcription Factors: MYB and NAC transcription factors are recognized as master regulators of lignin and, by extension, lignan biosynthesis. These TFs bind to promoter regions of biosynthetic genes, coordinating their expression mdpi.comfrontiersin.orgnih.govnih.govnotulaebotanicae.rotandfonline.com. AP2/ERF transcription factors have also been implicated in regulating lignan production frontiersin.org.

Hormonal and Signaling Pathways: Plant hormones and signaling molecules play a role in regulating lignan biosynthesis. For instance, ABA signaling pathways have been linked to the upregulation of lignan biosynthetic genes during fruit development in Schisandra chinensis nih.gov. Additionally, signaling molecules like hydrogen peroxide (H2O2), nitric oxide (NO), and calcium (Ca2+), potentially acting in a salicylic (B10762653) acid (SA)-dependent manner, have been shown to modulate the expression of key lignan biosynthetic genes such as PAL and PLR nih.gov.

Environmental and Developmental Influences on this compound Accumulation

The accumulation of this compound in Schisandra chinensis is influenced by both the plant's developmental stage and environmental conditions.

Developmental Stage: Lignan content and the expression of genes involved in their biosynthesis often vary with the developmental stage of the plant. For example, studies on Schisandra chinensis have indicated that the phenylpropanoid pathway, leading to coniferyl alcohol biosynthesis, tends to be upregulated during the post-fruit development stage, suggesting a link between fruit maturation and lignan production nih.gov.

Tissue Specificity: Lignans, including those found in Schisandra, are frequently found to accumulate preferentially in specific tissues, such as roots and fruits cjnmcpu.commdpi.comnih.govnotulaebotanicae.ro. This tissue-specific accumulation is often correlated with higher expression levels of the genes encoding the enzymes involved in their biosynthesis, suggesting localized regulation of metabolic flux.

Environmental Factors: While specific environmental triggers for this compound accumulation are not extensively detailed, general lignan biosynthesis can be influenced by external factors researchgate.netnotulaebotanicae.ro. Plant responses to abiotic stresses and other environmental cues often involve the regulation of secondary metabolite pathways as a defense mechanism or to adapt to changing conditions mdpi.comnotulaebotanicae.rofrontiersin.org.

Understanding these regulatory mechanisms and influencing factors is crucial for potential strategies aimed at enhancing this compound production through plant cultivation or biotechnological approaches.

Compound List:

this compound

Phenylalanine

Tyrosine

Cinnamic acid

p-Coumaric acid

Caffeic acid

Ferulic acid

Feruloyl-CoA

Coniferyl alcohol

Isoeugenol

Pinoresinol (PINO)

Lariciresinol (LARI)

Secoisolariciresinol (SECO)

Matairesinol (MATA)

Salicylic acid (SA)

Impact of Abiotic Stressors on Lignanoid Biosynthesis

Plants naturally produce secondary metabolites, including lignanoids, as a defense mechanism against environmental challenges. Abiotic stressors such as temperature fluctuations, drought, salinity, and light intensity can significantly impact the biosynthesis of these compounds. While specific research directly detailing the impact of abiotic stressors on this compound biosynthesis is limited in the provided search results, general trends for lignanoids suggest that these factors can induce or alter their production. Plants under stress often upregulate pathways leading to the synthesis of protective compounds like lignanoids to mitigate damage and maintain homeostasis phcogres.comfrontiersin.orgresearchgate.net. For instance, high temperatures have been shown to boost lignanoid synthesis in Schisandra chinensis seeds, potentially by increasing phenylalanine availability, a precursor in the lignanoid pathway phcogres.com. This suggests that specific environmental conditions can act as elicitors, stimulating the production of lignanoids through the phenylpropanoid metabolic pathway phcogres.comresearchgate.netnih.gov.

Role of Reactive Oxygen Species in Biosynthetic Modulation

Reactive oxygen species (ROS) play a dual role in plant biology: they are byproducts of metabolic processes and can also act as crucial signaling molecules. In the context of biosynthesis, ROS can modulate the production of secondary metabolites, including lignanoids phcogres.comnih.govexplorationpub.com. Elevated levels of ROS, often triggered by abiotic stress, can lead to an upregulation of secondary metabolism as plants deploy antioxidant compounds, such as lignanoids, to scavenge excess ROS and protect cellular components phcogres.comnih.govexplorationpub.com. Phenylalanine ammonia-lyase (PAL), a key enzyme in lignanoid biosynthesis, is known to be responsive to stress and can be influenced by ROS signaling, further linking ROS to the modulation of lignanoid production pathways phcogres.comnih.gov.

Biotransformation and Metabolism of this compound

The metabolism of this compound involves its breakdown and modification within biological systems, primarily through enzymatic processes. Understanding these pathways is vital for pharmacokinetics and drug-drug interaction studies.

In Vitro Metabolic Fate in Cellular and Subcellular Models (e.g., Microsomes)

In vitro studies using cellular and subcellular models are essential for characterizing drug metabolism. Liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450 (CYP) isoforms, are commonly used for this purpose scispace.comevotec.com. Research has investigated the metabolic fate of this compound using human liver microsomes (HLM) and rat liver microsomes (RLM) nih.govnih.gov. These studies indicate that this compound undergoes oxidative metabolism.

Identification of this compound Metabolites via Oxidative Pathways

The primary metabolic pathway identified for this compound involves hydroxylation. Studies using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) have identified a single monohydroxylated metabolite, specifically the 7(S)-hydroxylated metabolite, also known as Isoschizandrin (ISZ) nih.govnih.gov. This metabolite is formed through oxidative pathways. Further investigations using UPLC-Q-TOF-MS/MS have identified a total of 51 metabolites in rats after oral administration of this compound, with 49 being phase I metabolites and 2 being phase II metabolites. Oxidation was identified as the main metabolic pathway, targeting the methoxy (B1213986) group and the biphenyl (B1667301) cyclooctene (B146475) structures of this compound nih.gov.

Enzyme Systems Involved in this compound Metabolism (e.g., Cytochrome P450 Isoforms)

The metabolism of this compound is significantly mediated by specific enzyme systems, particularly Cytochrome P450 (CYP) isoforms. Studies have demonstrated that CYP3A4 and CYP3A5 are the major human CYP isoforms responsible for the monohydroxylation of this compound to Isoschizandrin nih.govnih.gov. When tested with ten different cDNA-expressed human CYP isoforms, only CYP3A4 and CYP3A5 showed significant activity in metabolizing this compound nih.gov. These findings highlight the role of the CYP3A subfamily in this compound metabolism and suggest that this compound can serve as a probe substrate for predicting CYP3A activity nih.govnih.govresearchgate.net. Other CYP isoforms, such as CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1, showed negligible or no activity in metabolizing this compound nih.gov.

Chemical Synthesis and Analog Development of Deoxyschizandrin

Total Synthesis Strategies for Deoxyschizandrin

The total synthesis of this compound has been approached through various methodologies, each aiming to efficiently construct the core dibenzocyclooctadiene skeleton and control the stereochemistry of the molecule.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgub.edu For this compound, the primary retrosynthetic disconnection often involves breaking the biaryl bond, which is a key structural feature of the molecule. This leads to two simpler aromatic precursors. Another critical disconnection is the formation of the eight-membered cyclooctadiene ring.

Oxidative Coupling Methodologies for Biaryl Linkage Formation

The formation of the biaryl linkage is a pivotal step in the synthesis of this compound. Various oxidative coupling methods have been employed to achieve this transformation. nih.govresearchgate.net

One of the prominent methods is the use of transition metal-based reagents. For instance, ruthenium dioxide in a fluoro acid medium has been shown to be an effective agent for the oxidative coupling of non-phenolic lignans (B1203133). researchgate.netjst.go.jp This method has been successfully applied to the total synthesis of (±)-deoxyschizandrin. researchgate.net Another approach utilizes vanadium oxytrifluoride for the intramolecular oxidation of 1,4-diarylbutanes to yield the dibenzo[a,c]cyclooctene core. rsc.org

More recent developments have explored copper(II)-mediated intramolecular dehydrogenative phenol-phenol coupling, which has been applied to the formal total synthesis of (+)-deoxyschizandrin. rhhz.net Additionally, palladium-catalyzed atroposelective C-H alkynylation has been developed for the gram-scale, stereocontrolled formal syntheses of related dibenzocyclooctadiene lignans, showcasing the potential of modern catalytic methods in constructing these complex biaryl systems. researchgate.net A concise de novo total synthesis of this compound has also been reported based on a double organocuprate oxidation strategy. nih.govresearchgate.net

The table below summarizes some of the key oxidative coupling reagents used in the synthesis of this compound and its analogs.

Reagent/Catalyst SystemPrecursor TypeKey TransformationReference
Ruthenium dioxide / Fluoro acidNon-phenolic diarylbutanesIntramolecular biaryl oxidative coupling researchgate.netjst.go.jp
Vanadium oxytrifluoride1,4-DiarylbutanesIntramolecular oxidation to dibenzocyclooctenes rsc.org
Copper(II)Axially chiral biphenolIntramolecular dehydrogenative phenol-phenol coupling rhhz.net
Palladium(II) / tert-LeucineRacemic biaryl precursorsAtroposelective C-H alkynylation researchgate.net
Organocuprate oxidationAlkenyl iodideHomo-coupling and oxidation researchgate.net

Stereoselective Approaches to this compound Synthesis

Controlling the stereochemistry of this compound, particularly the axial chirality of the biaryl bond and the stereocenters in the cyclooctadiene ring, is a significant challenge. Stereoselective synthesis aims to produce a specific stereoisomer of a molecule. mdpi.comrsc.orgnih.govrsc.org

One approach to achieve stereoselectivity is through the use of chiral auxiliaries or catalysts. For example, the use of tert-leucine as a catalytic transient chiral auxiliary in palladium-catalyzed C-H alkynylation has enabled the stereocontrolled formal syntheses of related lignans. researchgate.net

Another strategy involves starting from enantiomerically pure precursors. The synthesis of optically pure this compound has been accomplished, confirming its absolute configuration. jst.go.jp The thermal stability of the biaryl configuration has also been confirmed through these synthetic efforts. researchgate.net The stereospecific synthesis of (±)-deoxyschizandrin has been achieved through the reductive coupling of a bisacetonylbiphenyl intermediate. researchgate.net This was followed by intramolecular oxidative coupling to yield the dibenzocyclooctene derivative in good yield. researchgate.net

Evaluation of Synthetic Route Efficiency and Scalability

The scalability of synthetic routes is a key consideration for potential therapeutic applications. The development of catalytic methods, such as the Pd-catalyzed atroposelective C-H alkynylation, allows for gram-scale synthesis, which is a significant step towards larger-scale production. researchgate.net The robustness of a novel synthesis is often tested by performing a demo batch on a scale of tens to hundreds of grams. spirochem.com

Semi-Synthesis and Chemical Modification of this compound

Semi-synthesis involves the use of a naturally occurring compound as a starting material to produce derivatives. mdpi.commdpi.com This approach can be more efficient than total synthesis for accessing analogs of complex natural products like this compound.

Derivatization Strategies at Specific Functional Groups

The structure of this compound contains several functional groups, including methoxy (B1213986) groups on the aromatic rings and a cyclooctadiene ring, which can be targeted for chemical modification. researchgate.net Derivatization strategies aim to introduce new functional groups or modify existing ones to explore structure-activity relationships and develop new compounds with improved properties. utexas.edunih.gov

While specific derivatization strategies for this compound are not extensively detailed in the provided search results, the synthesis of derivatives of the related compound schizandrin (B1681555) has been reported. researchgate.net These strategies often target specific positions on the core structure for modification. For example, in the synthesis of schizandrin derivatives, the C-9 position of the schizandrin core was utilized for derivatization. researchgate.net Similar strategies could be applied to this compound to generate a library of analogs for biological evaluation. The presence of functional groups like hydroxyl and amino groups in related structures allows for chemical modifications that can enhance biological activity. researchgate.net

Synthesis of this compound Analogs and Hybrid Compounds

The development of this compound analogs and hybrid compounds aims to explore and optimize the biological activities of the natural product scaffold. Synthetic efforts have focused on modifying the core structure and conjugating it with other pharmacologically active molecules to create novel chemical entities with enhanced properties. rsc.org

A common strategy involves the chemical modification of the dibenzocyclooctadiene core. For instance, new series of Schizandrin A derivatives have been synthesized by targeting the C-9 position of the core structure. researchgate.net These modifications can introduce different functional groups, altering the molecule's physicochemical properties and its interaction with biological targets. researchgate.net The synthesis of such analogs often involves multi-step reaction sequences. For example, the creation of hybrid compounds may start with the chloroacetylation of a known pharmaceutical scaffold, followed by a nucleophilic substitution reaction with a bioactive molecule. mdpi.com This approach allows for the combination of two distinct pharmacophores into a single molecule, potentially leading to synergistic or novel biological effects. rsc.orgmdpi.com

The synthesis of hybrid compounds is a versatile strategy to improve the quality and efficacy of drugs. rsc.org These hybrid molecules can be designed to target multiple biological pathways or to enhance properties such as cell permeability and target binding affinity. rsc.orgmdpi.com For example, hybrid compounds have been created by linking scaffolds to molecules like ciprofloxacin (B1669076) to enhance antibacterial activity. mdpi.com While not directly a this compound hybrid, this methodology illustrates the principles applied in creating complex medicinal compounds. The synthesis of such derivatives often results in compounds with significantly different biological profiles compared to the parent molecule, highlighting the potential of synthetic modification in drug discovery. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its derivatives influences their biological effects. These studies systematically alter parts of the molecule and assess the impact on its activity, providing insights for the rational design of more potent and selective compounds. nih.govnih.gov

Correlation of Structural Motifs with Molecular and Cellular Activities

Research has identified several key structural features of the dibenzocyclooctadiene lignan (B3055560) scaffold that are critical for its biological activities, such as anti-inflammatory and anti-proliferative effects. nih.govnih.gov

Methylenedioxy Group: The presence of a methylenedioxy group, particularly between C12 and C13, has been shown to increase the anti-proliferative activity of these compounds. nih.gov It is also a key feature in derivatives that strongly inhibit microglia activation. nih.gov

Hydroxyl Group: The introduction of a hydroxyl group at the C-7 position can significantly reduce or even eliminate the anti-proliferative activity against certain cancer cell lines. nih.gov Similarly, its presence is associated with decreased inhibitory activity on nitric oxide production in microglia. nih.gov

Methoxy Groups: The methoxy groups on the biphenyl (B1667301) rings are important for activity. researchgate.net Studies on related lignans have shown that methoxy groups on the cyclooctadiene ring can enhance the effectiveness against microglia activation. nih.gov

Acetyl Group: The presence of an acetyl group on the cyclooctadiene ring has been found to decrease the inhibitory activity against lipopolysaccharide (LPS)-induced microglia activation. nih.gov

Biaryl Unit: The medium ring biaryl unit is a significant structural motif. Synthetic precursors of this compound that lack this unit have been studied to understand its contribution to anticancer activity. researchgate.netnih.gov

The table below summarizes the influence of specific structural motifs on the biological activities of this compound and related dibenzocyclooctadiene lignans.

Structural MotifPositionEffect on Biological ActivityActivity TypeReference
Methylenedioxy Group C12-C13Increased activityAnti-proliferative, Anti-inflammatory nih.govnih.gov
Hydroxyl Group C-7Decreased or abolished activityAnti-proliferative, Anti-inflammatory nih.govnih.gov
Acetyl Group Cyclooctadiene RingDecreased activityAnti-inflammatory nih.gov
Methoxy Group Cyclooctadiene RingIncreased effectivenessAnti-inflammatory nih.gov
Biaryl Unit Core StructureEssential for potent activityAnti-proliferative researchgate.netnih.gov

Impact of Stereochemistry on Biological Mechanisms

The three-dimensional arrangement of atoms, or stereochemistry, in this compound and its derivatives plays a pivotal role in their biological function. nih.gov The specific spatial orientation of the substituents and the conformation of the eight-membered ring are critical for effective interaction with biological targets. thieme-connect.comnumberanalytics.com

A key stereochemical feature for the biological activity of dibenzocyclooctadiene lignans is the configuration of the biphenyl ring system. nih.gov Studies comparing different lignans have revealed that the S-biphenyl configuration is correlated with a significant increase in anti-proliferative activity against human colorectal cancer cells. nih.gov For example, gomisin N, which possesses this S-configuration, was found to be the most active lignan in one study. nih.gov The absolute stereochemistry of the entire molecule, determined through methods like NMR data analysis and CD spectra, is essential for elucidating its structure and understanding its cytotoxic potential. thieme-connect.com The conformation of the molecule, which can be confirmed by comparing NMR data with X-ray crystal structures, dictates how the molecule presents its functional groups for interaction with target proteins. nih.gov This highlights that even subtle changes in stereochemistry can dramatically alter the biological mechanism and efficacy of these compounds. numberanalytics.com

The table below illustrates the importance of stereochemistry by comparing the activity of lignans with different biphenyl configurations.

CompoundBiphenyl ConfigurationRelative Anti-proliferative ActivityReference
Gomisin N S-biphenylHigh nih.gov
This compound R-biphenylModerate nih.gov

Identification of Pharmacophore Elements for Target Binding

A pharmacophore is an abstract concept representing the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. dovepress.comunina.it Identifying the pharmacophore of this compound and its derivatives is key to understanding their mechanism of action and designing new, more effective molecules. nih.govnih.gov

Based on extensive SAR studies, a general pharmacophore for the anti-inflammatory activity of dibenzocyclooctadiene lignans can be proposed. The key elements include:

An S-configured biphenyl core: This feature acts as a rigid scaffold that correctly orients the other functional groups in three-dimensional space. nih.gov The stereochemistry is crucial for fitting into the target's binding site.

A methylenedioxy group: This group is a critical feature, likely involved in specific interactions within the binding pocket. nih.gov

Methoxy groups: These groups contribute to the electronic properties and may form hydrogen bonds or other interactions with the target. nih.gov

Conversely, certain structural features can be considered "anti-pharmacophoric" as they diminish activity. For this class of compounds, a hydroxyl group at C-7 or an acetyl group on the cyclooctadiene ring has been shown to be detrimental to anti-inflammatory activity, suggesting they may cause steric clashes or unfavorable electronic interactions within the target's binding site. nih.gov The process of pharmacophore modeling uses this information to build a 3D model that can then be used in virtual screening to identify new compounds that share the same essential features and are therefore likely to be active. nih.govnih.gov

Advanced Analytical and Bioanalytical Methodologies for Deoxyschizandrin Research

Advanced Chromatographic Techniques for Isolation and Purification for Research

Chromatography is a cornerstone for separating Deoxyschizandrin from the complex chemical matrix of its natural sources, such as the fruits of Schisandra sphenanthera and Schisandra chinensis.

High-Speed Counter-Current Chromatography (HSCCC) has been successfully employed for the one-step preparative separation and purification of this compound from the extracts of Schisandrae Sphenantherae Fructus and Schisandra chinensis. nih.govnih.gov This liquid-liquid partition chromatography technique avoids the use of solid adsorbents, thereby minimizing sample loss and denaturation.

In one application, this compound was purified from the petroleum ether extract of Schisandrae Sphenantherae Fructus. nih.govcore.ac.uk Researchers selected an optimal two-phase solvent system to achieve effective separation. From an injection of 160 mg of the crude extract, the HSCCC method yielded this compound with a purity of 98.5%, as determined by High-Performance Liquid Chromatography (HPLC). nih.govcore.ac.uk The structure of the purified compound was subsequently confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govcore.ac.uk

Another study utilized HSCCC to isolate both this compound and γ-Schisandrin from the crude petroleum ether extracts of Schisandra chinensis. nih.gov The optimal solvent system for this separation was a combination of n-hexane, methanol, and water. nih.gov This process successfully yielded 8 mg of this compound with a purity exceeding 98% from 100 mg of the crude extract in a single separation step. nih.gov

Table 1: HSCCC Experimental Parameters for this compound Separation
ParameterValue / DescriptionSource MaterialReference
InstrumentTBE-300A high-speed counter-current chromatographSchisandrae Sphenantherae Fructus nih.gov
Solvent Systemn-hexane–ethyl acetate–methanol–water (5:1:5:1, v/v/v/v)Schisandrae Sphenantherae Fructus nih.gov
Revolution Speed850 rpmSchisandrae Sphenantherae Fructus nih.gov
Flow Rate2.0 mL/minSchisandrae Sphenantherae Fructus nih.gov
Detection Wavelength254 nmSchisandrae Sphenantherae Fructus nih.gov
Solvent Systemn-hexane-methanol-water (35:30:3, v/v)Schisandra chinensis nih.gov
Purity Achieved>98%Schisandra chinensis nih.gov

Preparative High-Performance Liquid Chromatography (HPLC) serves as a powerful technique for the enrichment and purification of this compound. mdpi.com While HSCCC can achieve high purity in a single step, preparative HPLC is often used as a subsequent polishing step or in combination with other methods to achieve the desired concentration and purity for research applications.

For instance, macroporous resins have been utilized as a preliminary enrichment step for this compound and γ-Schisandrin from Schisandra chinensis extracts. mdpi.com Following this initial separation, analytical HPLC is used to determine the purity of the enriched fractions. The data from these analyses confirm the effectiveness of the enrichment process, showing a significant increase in the purity of this compound from 0.37% in the crude extract to 4.67% after treatment. mdpi.com Preparative HPLC systems can then be employed to further purify these enriched fractions to yield highly pure compounds suitable for structural analysis and bioactivity studies. shimadzu.co.uk These systems allow for the collection of specific fractions containing the target compound, which are then concentrated to recover the purified this compound. shimadzu.co.uk

Supercritical Fluid Chromatography (SFC) presents a "green" chromatography alternative, primarily using supercritical carbon dioxide as the mobile phase. mdpi.com This technique is applicable to the analysis of lignans (B1203133), including this compound, from extracts of Schizandra chinensis. nih.gov

In this context, SFC is used more for analytical purposes than for preparative isolation. Research has demonstrated the quantitative analysis of six major lignans, including this compound, from Schizandra chinensis extracts that were obtained using supercritical carbon dioxide extraction. nih.gov The analysis was performed using HPLC with UV detection after the extraction process. nih.gov SFC itself, as a chromatographic technique, is noted for its high column efficiency and its ability to analyze a wide range of compounds from non-polar to polar, making it a valuable platform for the analysis of complex herbal extracts. mdpi.com

Spectroscopic and Spectrometric Characterization in Research Applications

Once this compound is isolated and purified, its chemical identity must be unequivocally confirmed. Spectroscopic and spectrometric methods provide the necessary data for complete structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds like this compound. researchgate.netnih.gov One-dimensional (1D) NMR techniques, specifically ¹H NMR and ¹³C NMR, provide detailed information about the carbon-hydrogen framework of the molecule.

Following purification by methods such as HSCCC, the structure of the isolated compound is confirmed by NMR. nih.govcore.ac.uk The ¹H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum provides information on each carbon atom in the molecule. core.ac.uk This data allows researchers to piece together the dibenzocyclooctadiene core structure and identify the specific positions of methoxy (B1213986) and methyl groups, confirming the compound as this compound. core.ac.ukscribd.com

Table 2: ¹H NMR and ¹³C NMR Data for this compound (in CDCl₃)
Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ)Reference
1152.06.58 (s) core.ac.uk
2140.2- core.ac.uk
3149.0- core.ac.uk
4109.86.67 (s) core.ac.uk
532.92.59 (m), 2.15 (m) core.ac.uk
641.21.85 (m) core.ac.uk
772.54.72 (d, J = 9.0 Hz) core.ac.uk
8134.7- core.ac.uk
9134.9- core.ac.uk
10102.66.52 (s) core.ac.uk
11151.7- core.ac.uk
12140.2- core.ac.uk
13149.2- core.ac.uk
14109.46.67 (s) core.ac.uk
Me-621.81.18 (d, J = 7.0 Hz) core.ac.uk
Me-712.80.77 (d, J = 7.0 Hz) core.ac.uk
2-OMe60.63.89 (s) core.ac.uk
3-OMe55.93.88 (s) core.ac.uk
12-OMe60.63.89 (s) core.ac.uk
13-OMe55.93.88 (s) core.ac.uk

Mass Spectrometry (MS) is a critical technique used alongside NMR to confirm the identity of this compound. nih.govcore.ac.uk MS analysis provides two key pieces of information: the precise molecular weight of the compound and its fragmentation pattern. wikipedia.org

The molecular weight is used to determine the elemental composition of the molecule. For this compound, mass spectrometry confirms the molecular formula as C₂₄H₃₂O₆. core.ac.uk When a molecule is passed through the mass spectrometer, it forms a molecular ion (M+), whose mass-to-charge ratio (m/z) is detected. msu.edu

Furthermore, the energy applied during the ionization process can cause the molecular ion to break apart into smaller, charged fragments. wikipedia.orguni-saarland.de The pattern of these fragments is predictable and characteristic of the molecule's structure. Analyzing these fragmentation patterns provides evidence that confirms the connectivity of the atoms within the molecule, corroborating the structure determined by NMR. lcms.cz

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy for Chirality and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. nepjol.info It relies on the principle that molecules absorb light at specific wavelengths, causing electrons to move from a ground state to a higher energy excited state. nepjol.info The resulting spectrum provides a fingerprint of the molecule's chromophores—the parts of the molecule that absorb light.

Circular Dichroism (CD) spectroscopy is a specialized form of UV-Vis spectroscopy that is particularly valuable for studying chiral molecules like this compound. trinity.edu Chiral molecules are non-superimposable mirror images of each other, known as enantiomers. photophysics.com CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. photophysics.comuni-wuerzburg.de This differential absorption, or CD signal, can be positive or negative and provides detailed information about the molecule's three-dimensional structure and stereochemistry. trinity.eduphotophysics.com The combination of UV-Vis and CD spectroscopy allows researchers to probe the electronic transitions and simultaneously gain insight into the chiral nature of this compound, which is essential for understanding its biological activity. arxiv.orgosti.gov

Quantitative Bioanalytical Methods for this compound in Biological Matrices

Bioanalytical methods are essential for quantifying the concentration of drugs and their metabolites in biological samples such as blood, plasma, and urine. pnrjournal.comglobalresearchonline.net This process typically involves sample preparation to remove interferences, followed by analysis using highly sensitive instrumentation. biotech-asia.org

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) is a powerful and widely used technique for the quantitative analysis of compounds in complex biological matrices. mdpi.comnih.gov UHPLC offers high separation efficiency and shorter analysis times compared to traditional HPLC. mdpi.com When coupled with tandem mass spectrometry (MS/MS), it provides exceptional sensitivity and selectivity, allowing for the precise measurement of even very low concentrations of this compound. cmbr-journal.com

A study published in 2024 detailed a validated UHPLC-MS/MS method for the simultaneous quantification of this compound and tacrolimus (B1663567) in rat plasma. nih.govfrontiersin.org This method demonstrated high sensitivity with a low limit of quantification, making it suitable for pharmacokinetic studies. nih.govfrontiersin.org The use of techniques like multiple reaction monitoring (MRM) further enhances the specificity of the analysis. mdpi.com

Table 1: UHPLC-MS/MS Method Parameters for this compound Quantification

ParameterDetailsReference
Instrumentation UHPLC system coupled to a tandem mass spectrometer nih.govfrontiersin.org
Analysis Time Approximately 2 minutes frontiersin.org
Sample Preparation Protein precipitation frontiersin.org
Internal Standard Bifendatatum nih.gov

Pharmacokinetic (PK) studies are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by an organism. plos.org In preclinical models, such as rats, these studies involve administering the compound and then collecting biological samples (typically blood or plasma) at various time points to measure the drug concentration. nih.gov

A recent study investigated the pharmacokinetic profile of this compound in rats. nih.gov After repeated administration, the maximum plasma concentration (Cmax) of this compound was observed to increase, indicating potential accumulation or altered metabolism with multiple doses. nih.govresearchgate.net Such studies provide essential data for understanding the in vivo behavior of this compound. nih.gov

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValue (Single Dose)Value (Multiple Doses - 12 days)Reference
Cmax (ng/mL) 148.27 ± 23.20229.13 ± 54.77 nih.govresearchgate.net

Metabolite profiling and identification are critical components of drug development, aiming to identify the biotransformation products of a parent drug. wuxiapptec.comevotec.com This is important because metabolites can be active, inactive, or even toxic. wuxiapptec.com In vitro methods, using liver microsomes or S9 fractions, are often employed for initial screening of metabolic pathways. enamine.net

For this compound, a study utilized ultra-high performance liquid chromatography combined with triple time-of-flight mass spectrometry (UPLC-TOF/MS/MS) to identify its metabolites in rats. nih.gov This advanced technique allowed for the detection and structural elucidation of numerous metabolites. The study successfully identified 51 metabolites, the majority of which were products of phase I metabolism, with a smaller number of phase II metabolites. nih.gov These findings provide a comprehensive map of the metabolic fate of this compound in a preclinical model.

In Silico Approaches and Computational Chemistry

In silico methods, which utilize computer simulations, are increasingly important in drug discovery and development. nih.gov These computational approaches can predict how a molecule might interact with biological targets, helping to guide further experimental research. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). nih.govscielo.sa.cr This method helps to understand the binding mode and predict the strength of the interaction. scielo.sa.cr

Following docking, molecular dynamics (MD) simulations can be used to study the behavior of the ligand-receptor complex over time. nih.govrsc.org MD simulations provide a more dynamic picture of the interaction, taking into account the flexibility of both the ligand and the receptor. nih.gov A study on schisandrin (B1198587) A (this compound) utilized molecular docking and simulations to investigate its interaction with the IKKβ protein, revealing insights into its potential mechanism of action. sci-hub.se These computational tools are invaluable for predicting the biological targets of this compound and understanding the molecular basis of its activity. sci-hub.setandfonline.com

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools in drug discovery and development, enabling the analysis and prediction of the biological activities of chemical compounds based on their molecular structures. While comprehensive QSAR studies specifically targeting this compound are not extensively documented in publicly available literature, existing research on related lignans and broader computational analyses of Traditional Chinese Medicine (TCM) provide a framework for understanding its potential structure-activity relationships.

Cheminformatics approaches have been applied to characterize the physicochemical properties and molecular descriptors of this compound. These descriptors are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties. A chemometric analysis of lignans has highlighted their high level of "drug-likeness," suggesting their potential as therapeutic leads. nih.govresearchgate.net

Physicochemical Properties and Molecular Descriptors of this compound

The following table summarizes key physicochemical properties and computed molecular descriptors for this compound, which are fundamental for any cheminformatics and QSAR analysis.

Property/DescriptorValueSource(s)
Molecular Formula C₂₄H₃₂O₆ chembk.comscbt.comwikipedia.orgcaymanchem.com
Molecular Weight 416.51 g/mol scbt.comcaymanchem.combiosynth.com
IUPAC Name (6R,7S)-1,2,3,10,11,12-Hexamethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c] wikipedia.organnulene wikipedia.org
CAS Number 61281-38-7 chembk.comscbt.comsigmaaldrich.com
Melting Point 114-117 °C chembk.combiosynth.com
Boiling Point (Predicted) 544.2 ± 50.0 °C chembk.com
Density (Predicted) 1.080 ± 0.06 g/cm³ chembk.com
XlogP3-AA (Estimated) 5.30 thegoodscentscompany.com
Solubility Soluble in ethyl acetate, acetone, and methanol; not soluble in water. chembk.comcaymanchem.com

This table is interactive. You can sort and filter the data.

Molecular docking, a key cheminformatics technique, has been utilized to predict the binding interactions of this compound with various protein targets. dntb.gov.uajmicrobiol.or.krrsc.orgnih.govmdpi.com These in silico studies provide insights into the molecular basis of the observed biological activities of this compound and can guide the design of more potent and selective analogs. For instance, molecular docking studies have been performed to investigate the interaction of lignans from Schisandra with targets such as SARS-CoV-2 proteases and proteins involved in inflammatory pathways. rsc.orgresearchgate.net

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Although specific QSAR models for this compound are not readily found, the methodology has been applied to other lignans and natural products. Such studies on related dibenzocyclooctadiene lignans can offer valuable insights into the structural features that are important for their cytotoxic or other biological activities. nih.gov The development of a QSAR model for this compound and its analogs would require a dataset of compounds with varying structures and their corresponding measured biological activities. This would allow for the identification of key molecular descriptors that govern their activity, paving the way for the rational design of new and more effective therapeutic agents.

Molecular and Cellular Mechanisms of Deoxyschizandrin S Biological Actions

Modulation of Cellular Proliferation and Viability

A primary focus of deoxyschizandrin research has been its ability to control the growth and viability of cancer cells. This is achieved through a multi-pronged approach that includes direct inhibition of proliferation, halting the cell division cycle at critical checkpoints, and inducing programmed cell death.

This compound has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines in laboratory settings. researchgate.net Studies have shown that it can effectively reduce the viability of human ovarian cancer cells and bladder cancer cells in a manner that is dependent on both the concentration of the compound and the duration of exposure. researchgate.netmdpi.com For instance, in bladder cancer cell lines such as HT1376 and J82, treatment with this compound led to a marked decrease in cell proliferation. researchgate.net This anti-proliferative effect highlights the compound's potential as a cytostatic agent, capable of preventing the uncontrolled growth of tumor cells. mdpi.com

Table 1: Effect of this compound on Cancer Cell Proliferation

Cell LineCancer TypeObserved EffectReference
A2780Ovarian CancerCytostatic activity at concentrations of 15-30 µM. mdpi.com
HT1376Bladder CancerInhibition of cell proliferation. researchgate.net
J82Bladder CancerInhibition of cell proliferation. researchgate.net

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. semanticscholar.org Cancer is often characterized by dysregulation of this process, leading to incessant proliferation. semanticscholar.org this compound has been found to interfere with the cancer cell cycle, primarily by inducing arrest at the G0/G1 phase. mdpi.comsemanticscholar.org In human ovarian cancer cells (A2780), treatment with this compound resulted in a significant, dose- and time-dependent increase in the population of cells in the G0/G1 phase. mdpi.comsemanticscholar.org This arrest prevents the cells from entering the S phase, where DNA replication occurs, and subsequently the M phase, where cell division takes place. The mechanism behind this G0/G1 arrest involves the downregulation of key regulatory proteins, such as cyclin E, which is crucial for the G1/S transition. mdpi.comsemanticscholar.org Overexpression of cyclin E was shown to partially reverse the growth inhibition caused by this compound, confirming its role as a critical target. mdpi.comsemanticscholar.org

Table 2: this compound-Induced Cell Cycle Arrest

Cell LineCancer TypeCell Cycle Phase ArrestedKey Molecular TargetReference
A2780Ovarian CancerG0/G1Cyclin E mdpi.comsemanticscholar.org

Beyond halting cell proliferation, this compound can also actively induce apoptosis, or programmed cell death, in cancer cells. Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells and its evasion is a hallmark of cancer. The process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathway. nih.govabcam.cn Both pathways converge on the activation of a family of proteases called caspases, which are the executioners of apoptosis. nih.govabcam.cn The intrinsic pathway involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. embopress.org Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase. nih.gov Activated caspase-9, in turn, activates effector caspases such as caspase-3, -6, and -7, which carry out the dismantling of the cell. nih.gov The release of other mitochondrial proteins, such as Smac/Diablo and HtrA2/Omi, can further promote apoptosis by inhibiting IAPs (inhibitors of apoptosis proteins). embopress.org Some studies also point to caspase-independent mitochondrial pathways involving factors like AIF (apoptosis-inducing factor) and endonuclease G. embopress.orgscielo.org.ar

Regulation of Cellular Signaling Pathways

The anti-cancer effects of this compound are intricately linked to its ability to modulate key cellular signaling pathways that govern cell growth, survival, and metabolism.

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers, promoting tumorigenesis. This compound has been shown to inhibit this pathway in cancer cells. nih.gov In bladder cancer cells, treatment with this compound led to a significant reduction in the phosphorylated (active) forms of both PI3K and Akt. nih.govresearchgate.net This inactivation of the PI3K/Akt pathway is a key mechanism underlying the compound's anti-proliferative and pro-apoptotic effects. mdpi.comnih.gov Studies in ovarian cancer cells also demonstrated that this compound decreases the activation of Akt, and overexpressing Akt could suppress the growth-inhibitory effects of the compound. mdpi.comsemanticscholar.org

Recent research has uncovered a connection between this compound's anti-cancer activity and its influence on lipid metabolism, specifically through the arachidonate (B1239269) 5-lipoxygenase (ALOX5) pathway. researchgate.netnih.gov ALOX5 is an enzyme that converts arachidonic acid into leukotrienes, which are inflammatory mediators that have been implicated in promoting cancer cell proliferation and survival. researchgate.netnih.gov In bladder cancer cells, this compound was found to downregulate the expression of ALOX5 at both the mRNA and protein levels. nih.govresearchgate.net Importantly, the study demonstrated that the inhibition of the PI3K/Akt signaling pathway by this compound is regulated by ALOX5. nih.gov Overexpression of ALOX5 was able to counteract the inhibitory effect of this compound on PI3K/Akt signaling, as well as on cell proliferation, migration, and invasion. nih.govresearchgate.net This indicates that this compound exerts its anti-cancer effects, at least in part, by targeting the ALOX5/PI3K/Akt axis. nih.govsciopen.com

Modulation of MAPK and NF-κB Signaling

This compound has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are crucial in regulating inflammation and cell survival. In a study on ulcerative colitis in mice, this compound treatment was found to reduce the levels of TLR4, MyD88, and NF-κB in colon tissues. nih.gov This suggests that this compound may alleviate inflammation by inhibiting the TLR4/NF-κB signaling pathway. nih.gov

Research on rat chondrocytes has demonstrated that other lignans (B1203133) from Schisandra chinensis, such as Schisandrin (B1198587) A and Schisandrin B, can suppress the activation of MAPK and NF-κB pathways induced by interleukin-1β (IL-1β). nih.govnih.gov These compounds were found to inhibit the phosphorylation of key MAPK proteins (ERK, p38, and JNK) and the nuclear translocation of the NF-κB p65 subunit. nih.govnih.gov While this research was not conducted directly on this compound, it provides insight into the potential mechanisms of related lignans.

Effects on Reactive Oxygen Species (ROS) Generation and Antioxidant Systems at the Cellular Level

This compound exhibits a dual role in the modulation of reactive oxygen species (ROS) at the cellular level. On one hand, it can induce ROS production in certain cancer cells, while on the other, it demonstrates antioxidant properties in inflammatory conditions.

In human ovarian cancer cells (A2780), this compound treatment led to a considerable increase in intracellular ROS levels. mdpi.comnih.gov This increase in ROS was linked to the compound's ability to inhibit cell growth, as the use of an antioxidant, N-acetyl-l-cysteine (NAC), compromised the anti-proliferative effects of this compound. mdpi.comnih.gov

Conversely, in a mouse model of ulcerative colitis, this compound demonstrated significant anti-oxidative effects. nih.gov It was shown to alleviate oxidative stress injury in the colon, suggesting a role in bolstering antioxidant systems during inflammatory processes. nih.gov Similarly, studies on other lignans from Schisandra chinensis, like Schisandrin A, have shown a reduction in LPS-stimulated ROS accumulation and an increase in the expression of antioxidant factors. researchgate.net

Interactions with Specific Molecular Targets

Enzyme Inhibition or Activation (e.g., Cytochrome P450s, Kinases)

This compound has been identified as a substrate and an inhibitor of certain cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Specifically, CYP3A4 and CYP3A5 are the major isoforms involved in the monohydroxylation of this compound. nih.gov It has been shown to competitively inhibit the metabolism of other CYP3A substrates like testosterone (B1683101) and midazolam. nih.gov One study reported that Schisandrin A (a synonym for this compound) inhibits CYP3A activity with an IC50 of 6.60 μM and a Ki of 5.83 μM. medchemexpress.com

Beyond CYPs, this compound has been observed to affect kinase activity. In ovarian cancer cells, it was found to decrease the activation of Akt, a key kinase in cell survival pathways. mdpi.comnih.gov Furthermore, this compound has been shown to indirectly impede the Mre11/Rad50/Nbs1 (MRN) complex, which is vital for DNA repair, by inhibiting the expression of Mre11. scbt.com

Receptor Binding and Ligand-Target Interactions

Current research provides limited direct evidence for specific receptor binding of this compound. However, it has been identified as an agonist of the adiponectin receptor 2 (AdipoR2). scbt.com Receptor binding assays are a standard method to screen for such interactions, where compounds compete with a radiolabeled ligand for binding to a receptor. merckmillipore.comnih.gov The ability of a compound to displace the radiolabeled ligand indicates its binding affinity for the receptor. merckmillipore.comnih.gov Further research is needed to fully elucidate the receptor binding profile of this compound.

Modulation of Gene Expression and Protein Synthesis

This compound has been shown to modulate the expression of several genes and the synthesis of their corresponding proteins, contributing to its biological activities.

In the context of cancer, this compound treatment of human ovarian cancer cells led to the inhibition of cyclin E expression at both the mRNA and protein levels. mdpi.comnih.gov Cyclin E is a key regulatory protein for the G1/S transition in the cell cycle. mdpi.com In tumor-associated macrophages (TAMs), this compound significantly suppressed the mRNA and protein levels of several protumoral factors, including matrix metalloproteinase-9 (MMP-9), RANTES (also known as CCL5), and vascular endothelial growth factor (VEGF). mdpi.comnih.gov

In a model of ulcerative colitis, this compound administration was found to decrease the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.gov It also prevented the increased expression of the pro-apoptotic protein Bax and the decreased expression of the anti-apoptotic protein Bcl-2 in colonic epithelial cells. nih.gov

The regulation of gene expression can occur at multiple levels, including transcription, where RNA polymerase synthesizes messenger RNA (mRNA) from a DNA template. natural-universe.net This process can be controlled by transcription factors that bind to specific DNA sequences. nih.gov

Table 1: Effects of this compound on Gene and Protein Expression

Cell/Tissue Type Target Gene/Protein Effect of this compound Reference
Human Ovarian Cancer Cells (A2780) Cyclin E Inhibition mdpi.comnih.gov
Tumor-Associated Macrophages (TAMs) MMP-9 Suppression of mRNA and protein mdpi.comnih.gov
Tumor-Associated Macrophages (TAMs) RANTES (CCL5) Suppression of mRNA and protein mdpi.comnih.gov
Tumor-Associated Macrophages (TAMs) VEGF Suppression of mRNA and protein mdpi.comnih.gov
Mouse Colon (Ulcerative Colitis Model) IL-1β Decreased expression nih.gov
Mouse Colon (Ulcerative Colitis Model) TNF-α Decreased expression nih.gov
Mouse Colon (Ulcerative Colitis Model) IL-6 Decreased expression nih.gov
Mouse Colon (Ulcerative Colitis Model) Bax Decreased expression nih.gov
Mouse Colon (Ulcerative Colitis Model) Bcl-2 Increased expression nih.gov

Immunomodulatory Effects at the Cellular Level

This compound exhibits immunomodulatory effects by influencing the behavior of immune cells, particularly macrophages. In the tumor microenvironment of ovarian cancer, this compound has been shown to inhibit the M2 polarization of macrophages. mdpi.comnih.gov M2 macrophages are typically associated with promoting tumor growth. This compound treatment was found to inhibit the expression of M2 phenotype markers, CD163 and CD209, in macrophages stimulated by ovarian cancer cells. mdpi.comnih.gov

Furthermore, as mentioned previously, this compound suppresses the production of pro-tumoral factors by tumor-associated macrophages (TAMs), such as MMP-9, RANTES, and VEGF. mdpi.comnih.gov This action can reduce the pro-tumor activities of TAMs within the tumor microenvironment. mdpi.com

Studies on other lignans from Schisandra chinensis, such as schizandrin (B1681555) and gomisin A, have also demonstrated immunomodulatory effects. These compounds were shown to induce the release of interleukin-8 (IL-8), macrophage inflammatory protein-1β (MIP-1β), and granulocyte-macrophage-colony stimulating factor (GM-CSF) from human monocytic leukemia cells (THP-1). nih.gov This suggests that constituents of Schisandra chinensis can enhance cytokine release and may promote humoral and cell-mediated immune responses. nih.gov

Impact on Macrophage Polarization and Function (e.g., TAMs)

This compound has demonstrated significant effects on the polarization and function of macrophages, particularly tumor-associated macrophages (TAMs), which are critical components of the tumor microenvironment. mdpi.com In cancer contexts like ovarian cancer, TAMs often exhibit an M2-like phenotype, which is characterized by immunosuppressive and pro-tumorigenic properties. frontiersin.orgnih.gov These M2-polarized TAMs support tumor progression by promoting tumor growth, invasion, angiogenesis, and metastasis. mdpi.comnih.gov

Research in cellular models has shown that this compound can counteract this pro-tumorigenic polarization. mdpi.comnih.gov In studies using macrophages stimulated by ovarian cancer cells, this compound treatment was found to inhibit the expression of key M2 phenotype markers. mdpi.comnih.gov Specifically, the compound significantly suppressed the expression of CD163 and CD209, which are characteristic surface markers of M2-polarized macrophages. mdpi.comnih.gov This action suggests that this compound can shift the phenotype of TAMs away from the M2 state, thereby reducing their capacity to support tumor growth. mdpi.com By inhibiting the M2 polarization of TAMs, this compound may help to alter the tumor microenvironment to be less favorable for cancer progression. mdpi.comnih.gov

Table 1: Effect of this compound on M2 Macrophage Phenotype Markers in TAMs

MarkerEffect of this compoundCellular ContextFinding
CD163 Significant SuppressionMacrophages stimulated by ovarian cancer cells (TAMs)This compound inhibits the expression of this key M2 phenotype marker. mdpi.comnih.gov
CD209 Significant SuppressionMacrophages stimulated by ovarian cancer cells (TAMs)This compound inhibits the expression of this M2 phenotype marker. mdpi.comnih.gov

Regulation of Inflammatory Mediators in Cellular Models

The functional impact of this compound on TAMs extends to its ability to regulate the secretion of various pro-tumorigenic and inflammatory mediators. mdpi.com TAMs are known to release a variety of factors that promote cancer cell invasion, angiogenesis, and metastasis. mdpi.com

In vitro studies have demonstrated that this compound can effectively suppress the production of several of these key mediators by TAMs. mdpi.comnih.gov When macrophages were stimulated with conditioned medium from A2780 ovarian cancer cells to create a TAM-like state, they showed high expression of Matrix Metalloproteinase-9 (MMP-9), RANTES (also known as CCL5), and Vascular Endothelial Growth Factor (VEGF). mdpi.com Treatment with this compound led to a significant reduction in both the mRNA expression and the secreted protein levels of these factors. mdpi.comnih.gov The suppression of MMP-9, a protein involved in extracellular matrix degradation, suggests a potential to inhibit tumor invasion. mdpi.com Similarly, by reducing RANTES and VEGF, which are involved in immune cell recruitment and blood vessel formation, respectively, this compound may interfere with tumor repair and angiogenesis. mdpi.com These findings indicate that this compound can modulate the secretome of TAMs, thereby diminishing their pro-tumor activities within the tumor microenvironment. mdpi.com

Table 2: Regulation of Pro-Tumorigenic Mediators by this compound in TAMs

MediatorEffect of this compoundCellular ModelImplication
MMP-9 Significant Suppression of mRNA and protein levelsMacrophages stimulated by ovarian cancer cells (TAMs)Inhibition of tumor invasion and metastasis. mdpi.comnih.gov
RANTES (CCL5) Significant Suppression of mRNA and protein levelsMacrophages stimulated by ovarian cancer cells (TAMs)Reduction of tumor repair and renewal capacity. mdpi.comnih.gov
VEGF Significant Suppression of mRNA and protein levelsMacrophages stimulated by ovarian cancer cells (TAMs)Inhibition of angiogenesis. mdpi.comnih.gov

Effects on Metabolic Homeostasis in Cellular Models

Modulation of Lipid Accumulation and Adipocyte Differentiation In Vitro

This compound has been shown to influence lipid metabolism, particularly by inhibiting adipocyte differentiation and lipid accumulation in vitro. nih.gov Using the 3T3-L1 preadipocyte cell line, a widely used model for studying adipogenesis, research has demonstrated that this compound can effectively reduce the accumulation of lipid droplets within these cells as they differentiate into mature adipocytes. nih.govnih.gov

The inhibitory effect of this compound on lipid accumulation has been quantified through High-Content Analysis (HCS) imaging microassays. nih.gov In these studies, this compound was found to reduce cytoplasmic lipid droplets in 3T3-L1 adipocytes with an IC50 value of 31.08 μM. nih.govnih.gov Furthermore, a liposomal formulation of this compound (DS-lipo) exhibited enhanced efficacy, with a significantly lower IC50 value of 8.68 μM. nih.govnih.gov At a concentration of 10 μM, DS-lipo achieved an inhibition rate of lipid droplet accumulation greater than 90%, which was more potent than a 30 μM solution of free this compound. nih.govnih.gov These findings highlight the potential of this compound as a modulator of adipogenesis and lipid storage in cellular models. nih.gov

Table 3: Inhibition of Lipid Accumulation in 3T3-L1 Adipocytes by this compound

CompoundIC50 ValueKey Finding
This compound (DS) 31.08 μMEffectively reduces cytoplasmic lipid droplet accumulation. nih.govnih.gov
DS-liposome (DS-lipo) 8.68 μMShows enhanced inhibitory effect compared to free this compound. nih.govnih.govresearchgate.net

Interaction with Lipid Droplets and Mitochondria

Lipid droplets and mitochondria are key organelles in cellular energy homeostasis, often forming physical contacts to facilitate the transfer of fatty acids for β-oxidation. nih.govfrontiersin.org While direct evidence detailing the specific molecular interactions of this compound at the lipid droplet-mitochondria interface is still emerging, its established role in reducing lipid accumulation in adipocytes provides insight into its potential influence on this organellar cross-talk. nih.govresearchgate.net

Neurobiological Mechanisms in Cell-Based Assays

Influence on Neuronal Cell Activity (e.g., Ca2+ Oscillations)

In the context of neurobiology, this compound has been observed to modulate the electrical activity of neurons, specifically by influencing spontaneous and synchronous oscillations of intracellular calcium (Ca2+). nih.gov These Ca2+ oscillations are a fundamental aspect of neuronal network activity, driven by synaptic transmission and action potentials. escholarship.org

Table 4: Effects of this compound on Neuronal Activity in Cultured Hippocampal Neurons

ParameterEffect of this compound (3 mg/L)MechanismIC50 (Ca2+ Oscillations)
Frequency of Spontaneous Ca2+ Oscillations Decreased to 72% ± 2% of controlDepression of high voltage-gated Ca2+ channels and voltage-gated Na+ channels. nih.gov3.8 mg/L nih.gov
Spontaneous Inhibitory Postsynaptic Currents Decreased to 60% ± 3% of controlRepression of spontaneous neurotransmitter release. nih.govNot Reported
Voltage-Gated K+ Currents No effectNot applicableNot Reported
Spontaneous Excitatory Postsynaptic Currents No effectNot applicableNot Reported

Future Directions and Emerging Research Avenues

Exploration of Novel Molecular Targets for Deoxyschizandrin

While the interaction of this compound with some molecular targets is established, the full spectrum of its cellular partners remains to be elucidated. Future research will likely focus on identifying and validating novel molecular targets to explain its wide range of biological effects.

Recent studies have pointed towards several intriguing possibilities. For instance, this compound has been shown to inhibit the M2 polarization of tumor-associated macrophages (TAMs) and suppress the production of pro-tumoral factors like MMP-9, RANTES, and VEGF. mdpi.com This suggests that key regulators of macrophage polarization could be direct or indirect targets. Further investigation into the signaling pathways governing TAM function, such as the PI3K/Akt pathway, which is disrupted by this compound-induced reactive oxygen species (ROS) production in ovarian cancer cells, is warranted. mdpi.comfrontiersin.org

Additionally, research has identified this compound as a potential inhibitor of Heat Shock Factor 1 (HSF1), a crucial factor in the stress response of cancer cells. portlandpress.com This opens up a new area of exploration for its anti-cancer properties, particularly in colorectal cancer. portlandpress.com The compound has also been identified as a dual agonist for the farnesyl X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5), which are involved in regulating glucose, lipid, and energy metabolism. researchgate.net This dual agonism presents a novel mechanistic explanation for its observed benefits in metabolic disorders.

Bioinformatic approaches have also predicted potential targets. One such study identified arachidonate (B1239269) 5-lipoxygenase (ALOX5) as a high-scoring protein target for this compound in bladder cancer cells, with subsequent experiments confirming its downregulation. scienceopen.com Network pharmacology studies have also implicated this compound and other lignans (B1203133) in the modulation of various pathways related to inflammation and neuroprotection, suggesting a multitude of potential targets including nuclear receptors and G-protein-coupled receptors. mdpi.combvsalud.orgmdpi.com

Table 1: Potential and Validated Molecular Targets of this compound
Target/PathwayAssociated EffectLevel of EvidenceReferences
Tumor-Associated Macrophage (TAM) M2 PolarizationAnti-cancer (ovarian)Experimental (in vitro) mdpi.com
PI3K/Akt PathwayAnti-cancer (ovarian)Experimental (in vitro) mdpi.comfrontiersin.org
Heat Shock Factor 1 (HSF1)Anti-cancer (colorectal)Experimental & Computational portlandpress.com
Farnesyl X receptor (FXR) / TGR5Metabolic regulationExperimental (in vitro) researchgate.net
Arachidonate 5-lipoxygenase (ALOX5)Anti-cancer (bladder)Bioinformatic & Experimental scienceopen.com
HIV-1 Reverse TranscriptaseAntiviralExperimental (in vitro) jmicrobiol.or.kr
Cytochrome P450 3A (CYP3A)Metabolism/Drug interactionExperimental (in vitro) nih.govmedchemexpress.comresearchgate.net
P-glycoprotein (P-gp)Drug transport/MDRInferred from related lignans nih.govmedsafe.govt.nz

Advanced Structural Biology Studies of this compound-Target Complexes

To move from identifying potential targets to understanding the precise nature of the interaction, advanced structural biology techniques are indispensable. High-resolution structural data from methods like X-ray crystallography and cryo-electron microscopy (cryo-EM) can reveal the exact binding site and conformational changes induced by this compound.

For instance, while molecular docking and dynamics simulations have provided theoretical models of how this compound might bind to HSF1, experimental structural validation is a critical next step. portlandpress.com Such studies would elucidate the key amino acid residues involved in the interaction, paving the way for rational drug design. Similarly, obtaining the crystal structure of this compound in complex with enzymes like CYP3A4 would provide invaluable insights into its metabolism and potential for drug-drug interactions. nih.govresearchgate.net

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, will continue to play a crucial role in predicting binding modes and affinities, guiding which target-ligand complexes should be prioritized for resource-intensive structural biology efforts. portlandpress.comresearchgate.netrjptonline.org These computational studies can also help interpret experimental data and formulate hypotheses about the mechanism of action. nih.gov

Development of this compound Analogs with Enhanced Target Specificity

The diverse biological activities of this compound suggest it may interact with multiple targets, which can be advantageous but also lead to off-target effects. mdpi.comontosight.ai A significant future direction is the synthesis of this compound analogs with improved potency and selectivity for specific molecular targets.

By understanding the structure-activity relationships (SAR), medicinal chemists can modify the this compound scaffold to enhance its interaction with a desired target while minimizing binding to others. For example, research on related lignans has shown that the presence of a methylenedioxyphenyl group can strongly influence inhibitory activity against CYP3A enzymes. nih.gov Similarly, studies on Schisandrin (B1198587) B, a structurally related lignan (B3055560), have highlighted the importance of the cyclooctadiene ring substituents for its inhibitory effect on HIV-1 Reverse Transcriptase. jmicrobiol.or.kr

Synthetic efforts have already produced various derivatives of related Schisandra lignans, and these studies provide a foundation for the rational design of this compound analogs. researchgate.netresearchgate.net The goal will be to create new chemical entities with optimized pharmacological profiles, potentially leading to more effective and safer therapeutic agents.

Systems Pharmacology Approaches for Comprehensive Mechanistic Elucidation

Given the complex interactions of natural products like this compound within a biological system, a holistic approach is necessary. Systems pharmacology, which integrates experimental data with computational modeling, can provide a comprehensive understanding of the compound's mechanism of action. rsc.org

Network pharmacology, a key component of systems pharmacology, has been used to analyze the active components of Schisandra chinensis and predict their targets and associated pathways. mdpi.combvsalud.orgrsc.orgmdpi.com These studies construct complex networks connecting compounds, genes, and diseases, allowing for the identification of key hubs and pathways that are modulated by this compound and other lignans. rsc.orgnih.gov For example, network analyses have suggested that the anti-inflammatory effects of Schisandra lignans may be a major pharmacodynamic effect. bvsalud.org

Future systems pharmacology studies on this compound will likely involve building more sophisticated models that incorporate pharmacokinetic and pharmacodynamic data. This will help to predict the compound's effects at a systemic level and identify potential polypharmacological advantages.

Integration of Multi-Omics Data in this compound Research

The advent of high-throughput "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offers an unprecedented opportunity to study the effects of this compound in a global, unbiased manner. nih.govnih.gov Integrating data from these different omics layers can provide a detailed molecular snapshot of the cellular response to the compound. sourcebioscience.com

For example, transcriptomic analysis could reveal changes in gene expression patterns in cancer cells treated with this compound, while proteomics could identify alterations in protein levels and post-translational modifications. Metabolomics could uncover shifts in metabolic pathways. When combined, these multi-omics datasets can help to construct detailed regulatory networks and identify novel biomarkers of the compound's activity. nih.govnih.gov

While multi-omics research is still an emerging field, its application to this compound holds immense promise for uncovering novel mechanisms of action and for personalizing its potential therapeutic applications. sourcebioscience.comcreative-biolabs.comtandfonline.com

Green Chemistry Approaches in this compound Isolation and Synthesis

As the demand for natural products in medicine and research grows, so does the need for sustainable and environmentally friendly production methods. Future research will likely focus on developing "green chemistry" approaches for the isolation of this compound from Schisandra chinensis and for its chemical synthesis.

Q & A

Q. What mechanistic insights are lacking in this compound’s modulation of autophagy and mitophagy?

  • Critical Analysis : While this compound upregulates DRP1 (mitochondrial fission protein) in bronchial cells , its interaction with PINK1/Parkin pathways remains unstudied. Proposed methodologies include CRISPR-Cas9 knockout models and live-cell imaging of mitochondrial dynamics.

Q. How can multi-omics approaches enhance understanding of this compound’s polypharmacology?

  • Methodological Proposal : Integration of transcriptomics (RNA-seq of NF-κB targets) and metabolomics (untargeted LC-MS of liver microsomes) could map its off-target effects and synergy with other lignans .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxyschizandrin
Reactant of Route 2
Deoxyschizandrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.